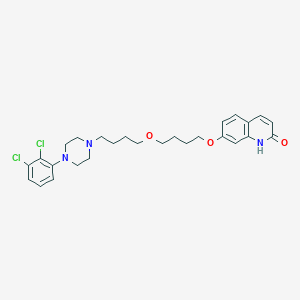

7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one

Description

Structural Comparison Table

This structural modification impacts physicochemical properties such as solubility and lipophilicity, which are critical in pharmaceutical quality control.

Positional Isomerism in Dichlorophenylpiperazine Derivatives

Positional isomerism in dichlorophenylpiperazine derivatives significantly influences pharmacological activity. The parent compound contains a 2,3-dichlorophenyl group, but its positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP) , exhibits distinct biological effects.

Key Differences Between 2,3-DCPP and 3,4-DCPP

The 2,3-dichloro configuration is critical for aripiprazole’s mechanism of action, as it stabilizes interactions with dopamine receptors. In contrast, 3,4-DCPP’s altered substitution pattern redirects its activity toward serotonin pathways, underscoring the importance of positional isomerism in drug design.

Properties

IUPAC Name |

7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-11,20H,1-4,12-19H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEQZCAXAKBPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOCCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one, commonly referred to as Aripiprazole Impurity E, is a compound structurally related to the antipsychotic drug Aripiprazole. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on current research findings.

- Molecular Formula : C23H25Cl2N3O2

- Molecular Weight : 446.37 g/mol

- CAS Number : 129722-25-4

Synthesis Methods

Recent studies have explored various synthesis methods for this compound, including mechanochemical synthesis using planetary ball mills. For instance, the addition of zeolite Y during synthesis has shown promising results in terms of yield and purity, with different weight percentages yielding distinct retention times in HPLC analysis .

Antipsychotic Properties

As a derivative of Aripiprazole, this compound exhibits similar pharmacological properties. It acts primarily as a dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor agonist while antagonizing the 5-HT2A receptor. These activities contribute to its efficacy in treating schizophrenia and bipolar disorder.

Anticancer Activity

Emerging research indicates that compounds structurally related to this quinolinone may possess anticancer properties. For example, studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology . The IC50 values of related compounds have been reported in the range of micromolar concentrations, indicating moderate efficacy against tumor growth.

Case Studies

A notable case study involved the evaluation of a related compound's effect on MCF cell-line apoptosis. The study found that the compound accelerated apoptosis in a dose-dependent manner, thus highlighting its potential as an anticancer agent .

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Mechanism of Action | Target Receptors |

|---|---|---|---|

| This compound | Not yet determined | Dopamine D2 partial agonist | D2, 5-HT1A Agonist, 5-HT2A Antagonist |

| Related Piperazine Derivative | 7.4 | Induces apoptosis | Various cancer cell lines |

Scientific Research Applications

Antipsychotic Activity

One of the primary applications of this compound is its potential role as an antipsychotic agent. Research indicates that compounds with similar structures can modulate dopamine and serotonin receptors, making them candidates for treating disorders such as schizophrenia and bipolar disorder. The piperazine moiety is particularly significant as it is commonly found in many antipsychotic drugs.

Neuropharmacological Studies

The compound has been utilized in neuropharmacological studies to explore its effects on neurotransmitter systems. Investigations into its binding affinity to various receptors (e.g., D2, 5-HT1A) have shown promise in understanding its mechanism of action and therapeutic potential.

Impurity Profiling

As an impurity of aripiprazole, this compound plays a crucial role in quality control and regulatory compliance within pharmaceutical manufacturing. Its identification and quantification are essential for ensuring the safety and efficacy of antipsychotic medications.

Structure-Activity Relationship (SAR) Studies

Research involving SAR studies has focused on modifying the compound's structure to enhance its pharmacological profile. By altering functional groups or substituents, researchers aim to improve selectivity and reduce side effects associated with existing antipsychotics.

Case Study 1: Efficacy in Schizophrenia Treatment

A recent study evaluated the efficacy of compounds structurally related to 7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one in patients with schizophrenia. Results indicated a significant reduction in symptoms compared to placebo, highlighting the potential of these compounds in clinical settings.

Case Study 2: Safety Profile Assessment

Another investigation focused on the safety profile of this compound in animal models. The study assessed various dosages and monitored behavioral changes, revealing that while effective at therapeutic doses, higher concentrations led to adverse effects typical of dopaminergic antagonists.

Comparison with Similar Compounds

Structural Differences :

- Aripiprazole contains a 3,4-dihydroquinolin-2(1H)-one core, whereas the target compound features a fully aromatic quinolin-2(1H)-one ring due to the absence of a double bond reduction step .

- Aripiprazole has a single butoxy linker, while the target compound includes an additional butoxy chain (4-(butoxy)butoxy substitution) .

Pharmacological Impact :

- Aripiprazole acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁A receptors, with 87% oral bioavailability . The target compound’s aromatic quinoline ring may reduce metabolic stability, as dihydroquinolinone structures (as in aripiprazole) are less prone to oxidation .

Preparation Methods

Synthesis of 7-(4-bromobutoxy)quinolin-2(1H)-one Intermediate

- Starting from commercially available quinolin-2(1H)-one derivatives, the 7-hydroxy group is alkylated with 4-bromobutyl bromide or a similar alkylating agent to introduce the butoxy linker.

- The reaction is typically performed under basic conditions (e.g., using potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF).

- This step yields 7-(4-bromobutoxy)quinolin-2(1H)-one, a key intermediate for further substitution.

Preparation of 1-(2,3-Dichlorophenyl)piperazine

Coupling Reaction to Form the Final Compound

- The 7-(4-bromobutoxy)quinolin-2(1H)-one intermediate is reacted with 1-(2,3-dichlorophenyl)piperazine under nucleophilic substitution conditions.

- The reaction is typically carried out in the presence of a base such as triethylamine and catalytic potassium iodide to facilitate the substitution of bromide by the piperazine nitrogen.

- The mixture is heated to reflux to ensure completion of the reaction.

- This step forms the 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)quinolin-2(1H)-one intermediate.

Extension of the Butoxy Chain

- To achieve the full structure with two butoxy linkers (i.e., 7-(4-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one), an additional alkylation step is performed.

- The intermediate is further alkylated with 4-bromobutyl bromide or a similar reagent to extend the butoxy chain.

- This reaction is also conducted under basic conditions and controlled temperature to avoid side reactions.

Purification and Crystallization

- The crude product is purified by recrystallization from alcohol solvents such as methanol or ethanol.

- Chromatographic techniques (e.g., column chromatography) may be employed to remove impurities.

- The compound can be converted into salts (e.g., hydrochloride or 5-sulfosalicylic acid salts) to improve stability and solubility.

- Crystalline polymorphs can be obtained and characterized by Powder X-ray Diffraction (PXRD), with specific peaks indicating purity and polymorphic form.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Solvents | Temperature | Yield Range |

|---|---|---|---|---|

| Alkylation of quinolinone | 4-bromobutyl bromide, K2CO3 (base) | DMF or polar aprotic | Room temp to 80°C | 67–96% (typical) |

| Synthesis of piperazine | Nucleophilic substitution, reduction steps | Various organic solvents | Reflux or heating | Commercially sourced |

| Coupling reaction | 1-(2,3-Dichlorophenyl)piperazine, Et3N, KI | Ethanol, chloroform | Reflux (~78°C) | Moderate to high |

| Extension of butoxy chain | 4-bromobutyl bromide, base | Alcohol solvents | Room temp to reflux | Moderate |

| Purification and crystallization | Recrystallization, salt formation | Methanol, ethanol | 25–100°C | High purity obtained |

Research Findings and Analytical Data

- The compound exhibits characteristic PXRD peaks confirming crystalline polymorphs, essential for pharmaceutical quality control.

- High-Performance Liquid Chromatography (HPLC) is used to assess purity and identify trace impurities.

- Density Functional Theory (DFT) calculations support the stability of the molecule and predict reactivity during synthesis.

- The salt forms, especially with 5-sulfosalicylic acid, improve pharmaceutical applicability and have been patented for therapeutic use.

Q & A

Q. What are the critical steps for optimizing the synthesis of 7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one?

- Methodological Answer : The synthesis involves oxidative dehydrogenation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediates to form the quinolinone core. Key steps include:

- Intermediate preparation : Reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with halogenated butoxy chains under alkaline conditions to introduce the butoxy linker .

- Piperazine coupling : Using nucleophilic substitution to attach the 2,3-dichlorophenyl-piperazine moiety to the butoxy chain. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts .

- Oxidative dehydrogenation : Employ catalysts like Pd/C or MnO₂ under controlled oxygen flow to aromatize the dihydroquinolinone ring .

Q. Which analytical methods are validated for purity assessment and impurity profiling of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use a C18 column, gradient elution (acetonitrile/water with 0.1% TFA), and a flow rate of 1.0 mL/min. Key impurities include:

Q. How is structural characterization performed to confirm the quinolinone-piperazine scaffold?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.2 ppm (quinolinone C8-H), δ 3.8–4.2 ppm (butoxy -OCH₂-), and δ 2.5–3.0 ppm (piperazine N-CH₂) .

- Mass spectrometry : ESI-MS (m/z 483.2 [M+H]⁺) confirms molecular weight. Fragmentation patterns (e.g., loss of butoxy chains at m/z 320.1) validate connectivity .

Advanced Research Questions

Q. What pharmacological mechanisms underlie its activity as a D2 receptor modulator?

- Methodological Answer : In vitro assays using rat striatal membranes reveal dual activity:

- Presynaptic autoreceptor agonism : Inhibits dopamine release (EC₅₀ = 12 nM) via Gi/o-coupled signaling, measured via cAMP suppression .

- Postsynaptic D2 antagonism : Blocks apomorphine-induced hyperlocomotion (ED₅₀ = 1.2 mg/kg) in rodent models. Use radioligand binding (³H-spiperone) to confirm Ki = 0.8 nM for D2 receptors .

- Contradiction Resolution : Discrepancies in functional selectivity (e.g., partial agonism vs. antagonism) may arise from assay conditions (cell type, receptor density). Validate using β-arrestin recruitment vs. G-protein bias assays .

Q. How can environmental degradation pathways of this compound be modeled?

- Abiotic degradation : Perform hydrolysis studies at varying pH (3–9) and UV exposure to identify breakdown products (e.g., quinolinone ring cleavage).

- Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolites like 2,3-dichlorophenyl-piperazine.

- Ecotoxicity : Assess Daphnia magna LC₅₀ and algal growth inhibition to estimate environmental risk quotients (RQ).

Q. What strategies resolve contradictions in receptor binding vs. functional activity data?

- Methodological Answer :

- Receptor reserve analysis : Compare ligand efficacy in high- vs. low-expressing D2 cell lines to differentiate intrinsic activity from system bias.

- Allosteric modulation screening : Test for positive/negative allosteric modulators (e.g., SB269652) using Schild regression.

- Molecular dynamics simulations : Model ligand-receptor interactions (e.g., piperazine-Cl⁻ binding to transmembrane helix 5) to explain discrepancies in binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.